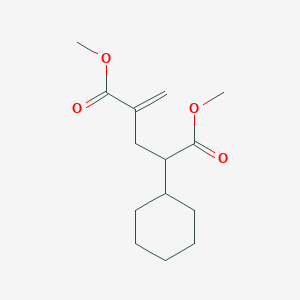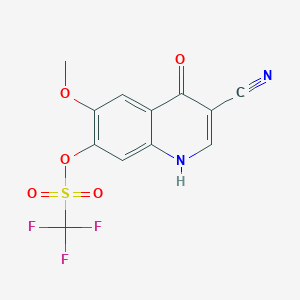
Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester is a complex organic compound with a variety of functional groups, including a methanesulfonic acid ester, a cyano group, and a quinoline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the quinoline core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the cyano group: This step often involves nucleophilic substitution reactions.
Methanesulfonic acid ester formation: This is typically done by reacting the intermediate with methanesulfonic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with different oxidation states, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester involves its interaction with specific molecular targets and pathways. The cyano and ester groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The quinoline core can intercalate with DNA, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-6-(3,6-dihydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyridin-4-yl ester .
- Methanesulfonic acid, 1,1,1-trifluoro-, (1-methylcyclohexyl)methyl ester .
- Methanesulfonic acid, 1,1,1-trifluoro-, 6-[(1-methylethyl)thio]-1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl ester .
Uniqueness
Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-1,4-dihydro-6-methoxy-4-oxo-7-quinolinyl ester is unique due to its combination of functional groups and the presence of a quinoline core. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H7F3N2O5S |
|---|---|
Peso molecular |
348.26 g/mol |
Nombre IUPAC |
(3-cyano-6-methoxy-4-oxo-1H-quinolin-7-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H7F3N2O5S/c1-21-9-2-7-8(17-5-6(4-16)11(7)18)3-10(9)22-23(19,20)12(13,14)15/h2-3,5H,1H3,(H,17,18) |
Clave InChI |
ITYNGXUURJZHOE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)
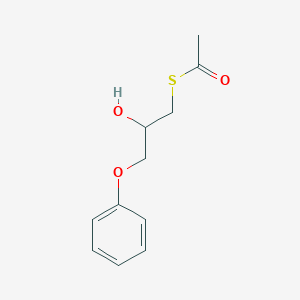
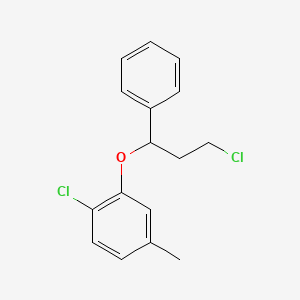
![1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14244956.png)
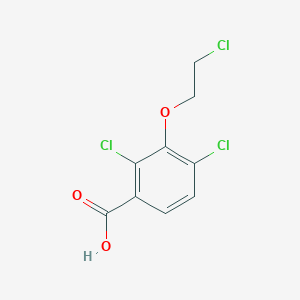
![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
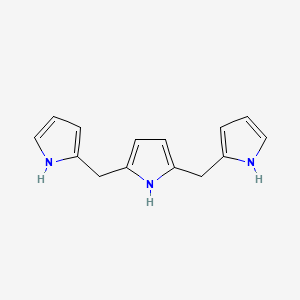
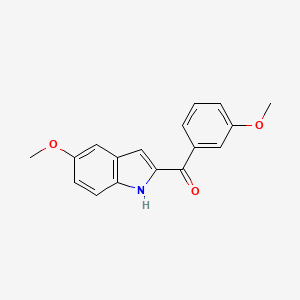
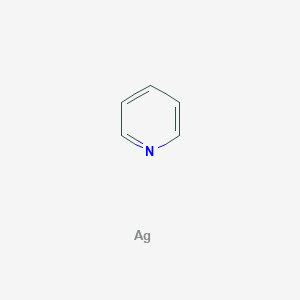
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
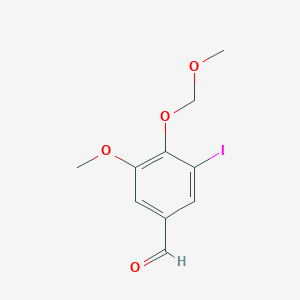
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)
